molecular formula C19H17FN2O4S2 B257572 N-[3-ethyl-5-(4-methoxybenzylidene)-4-oxo-1,3-thiazolidin-2-ylidene]-4-fluorobenzenesulfonamide

N-[3-ethyl-5-(4-methoxybenzylidene)-4-oxo-1,3-thiazolidin-2-ylidene]-4-fluorobenzenesulfonamide

カタログ番号 B257572
分子量: 420.5 g/mol
InChIキー: VPGVZFBSEYBQER-HATACVMWSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-[3-ethyl-5-(4-methoxybenzylidene)-4-oxo-1,3-thiazolidin-2-ylidene]-4-fluorobenzenesulfonamide, also known as FABP4 inhibitor, is a synthetic compound that has been widely studied for its potential therapeutic applications. This compound has been found to have a high affinity for the fatty acid binding protein 4 (FABP4), a protein that plays a key role in lipid metabolism and inflammation. In

作用機序

N-[3-ethyl-5-(4-methoxybenzylidene)-4-oxo-1,3-thiazolidin-2-ylidene]-4-fluorobenzenesulfonamide works by binding to the N-[3-ethyl-5-(4-methoxybenzylidene)-4-oxo-1,3-thiazolidin-2-ylidene]-4-fluorobenzenesulfonamide protein, which is primarily expressed in adipocytes and macrophages. By inhibiting N-[3-ethyl-5-(4-methoxybenzylidene)-4-oxo-1,3-thiazolidin-2-ylidene]-4-fluorobenzenesulfonamide, this compound can reduce the uptake and storage of fatty acids in adipocytes, leading to increased insulin sensitivity and reduced inflammation.
Biochemical and Physiological Effects:
Studies have shown that N-[3-ethyl-5-(4-methoxybenzylidene)-4-oxo-1,3-thiazolidin-2-ylidene]-4-fluorobenzenesulfonamide can have a variety of biochemical and physiological effects. These include:
- Increased insulin sensitivity: Inhibition of N-[3-ethyl-5-(4-methoxybenzylidene)-4-oxo-1,3-thiazolidin-2-ylidene]-4-fluorobenzenesulfonamide can lead to increased insulin sensitivity, which can be beneficial in the treatment of diabetes and other metabolic disorders.
- Reduced inflammation: N-[3-ethyl-5-(4-methoxybenzylidene)-4-oxo-1,3-thiazolidin-2-ylidene]-4-fluorobenzenesulfonamide is also involved in the regulation of inflammatory pathways. Inhibition of N-[3-ethyl-5-(4-methoxybenzylidene)-4-oxo-1,3-thiazolidin-2-ylidene]-4-fluorobenzenesulfonamide can reduce the production of pro-inflammatory cytokines and chemokines, leading to reduced inflammation.
- Reduced atherosclerosis: Studies have shown that N-[3-ethyl-5-(4-methoxybenzylidene)-4-oxo-1,3-thiazolidin-2-ylidene]-4-fluorobenzenesulfonamide inhibition can reduce the development of atherosclerosis, a condition characterized by the buildup of plaque in the arteries.
- Reduced cancer growth: N-[3-ethyl-5-(4-methoxybenzylidene)-4-oxo-1,3-thiazolidin-2-ylidene]-4-fluorobenzenesulfonamide has been shown to play a role in the growth and proliferation of cancer cells. Inhibition of N-[3-ethyl-5-(4-methoxybenzylidene)-4-oxo-1,3-thiazolidin-2-ylidene]-4-fluorobenzenesulfonamide can reduce the growth of cancer cells and increase their sensitivity to chemotherapy.

実験室実験の利点と制限

One of the main advantages of N-[3-ethyl-5-(4-methoxybenzylidene)-4-oxo-1,3-thiazolidin-2-ylidene]-4-fluorobenzenesulfonamide is its specificity for N-[3-ethyl-5-(4-methoxybenzylidene)-4-oxo-1,3-thiazolidin-2-ylidene]-4-fluorobenzenesulfonamide. This compound has been shown to have a high affinity for N-[3-ethyl-5-(4-methoxybenzylidene)-4-oxo-1,3-thiazolidin-2-ylidene]-4-fluorobenzenesulfonamide, with minimal off-target effects. However, one of the limitations of this compound is its poor solubility in aqueous solutions, which can make it difficult to use in certain experiments.

将来の方向性

There are several potential future directions for research on N-[3-ethyl-5-(4-methoxybenzylidene)-4-oxo-1,3-thiazolidin-2-ylidene]-4-fluorobenzenesulfonamide. These include:
- Development of more soluble analogs: One potential direction for future research is the development of more soluble analogs of this compound, which could make it easier to use in experiments.
- Investigation of combination therapies: N-[3-ethyl-5-(4-methoxybenzylidene)-4-oxo-1,3-thiazolidin-2-ylidene]-4-fluorobenzenesulfonamide inhibition has been shown to have potential therapeutic effects in a variety of diseases. Future research could investigate the potential benefits of combining N-[3-ethyl-5-(4-methoxybenzylidene)-4-oxo-1,3-thiazolidin-2-ylidene]-4-fluorobenzenesulfonamide inhibition with other therapies, such as statins or anti-inflammatory drugs.
- Development of more potent inhibitors: While N-[3-ethyl-5-(4-methoxybenzylidene)-4-oxo-1,3-thiazolidin-2-ylidene]-4-fluorobenzenesulfonamide has shown promise as a N-[3-ethyl-5-(4-methoxybenzylidene)-4-oxo-1,3-thiazolidin-2-ylidene]-4-fluorobenzenesulfonamide inhibitor, there is still room for improvement in terms of potency. Future research could focus on the development of more potent inhibitors with improved therapeutic potential.

合成法

The synthesis of N-[3-ethyl-5-(4-methoxybenzylidene)-4-oxo-1,3-thiazolidin-2-ylidene]-4-fluorobenzenesulfonamide involves the reaction of 4-fluorobenzenesulfonyl chloride with 3-ethyl-4-methoxybenzaldehyde in the presence of triethylamine. The resulting product is then reacted with thiourea to form the thiazolidinone ring. The final product is obtained by reacting the intermediate with ammonium hydroxide.

科学的研究の応用

N-[3-ethyl-5-(4-methoxybenzylidene)-4-oxo-1,3-thiazolidin-2-ylidene]-4-fluorobenzenesulfonamide has been extensively studied for its potential therapeutic applications. One of the main areas of research has been its role as a N-[3-ethyl-5-(4-methoxybenzylidene)-4-oxo-1,3-thiazolidin-2-ylidene]-4-fluorobenzenesulfonamide inhibitor. N-[3-ethyl-5-(4-methoxybenzylidene)-4-oxo-1,3-thiazolidin-2-ylidene]-4-fluorobenzenesulfonamide is a protein that plays a key role in lipid metabolism and inflammation. Inhibition of N-[3-ethyl-5-(4-methoxybenzylidene)-4-oxo-1,3-thiazolidin-2-ylidene]-4-fluorobenzenesulfonamide has been shown to have potential therapeutic effects in a variety of diseases, including obesity, diabetes, atherosclerosis, and cancer.

特性

製品名

N-[3-ethyl-5-(4-methoxybenzylidene)-4-oxo-1,3-thiazolidin-2-ylidene]-4-fluorobenzenesulfonamide

分子式

C19H17FN2O4S2

分子量

420.5 g/mol

IUPAC名

(NE)-N-[(5Z)-3-ethyl-5-[(4-methoxyphenyl)methylidene]-4-oxo-1,3-thiazolidin-2-ylidene]-4-fluorobenzenesulfonamide

InChI

InChI=1S/C19H17FN2O4S2/c1-3-22-18(23)17(12-13-4-8-15(26-2)9-5-13)27-19(22)21-28(24,25)16-10-6-14(20)7-11-16/h4-12H,3H2,1-2H3/b17-12-,21-19+

InChIキー

VPGVZFBSEYBQER-HATACVMWSA-N

異性体SMILES

CCN\1C(=O)/C(=C/C2=CC=C(C=C2)OC)/S/C1=N/S(=O)(=O)C3=CC=C(C=C3)F

SMILES

CCN1C(=O)C(=CC2=CC=C(C=C2)OC)SC1=NS(=O)(=O)C3=CC=C(C=C3)F

正規SMILES

CCN1C(=O)C(=CC2=CC=C(C=C2)OC)SC1=NS(=O)(=O)C3=CC=C(C=C3)F

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。